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Compound of Interest

Compound Name: 2-Formylisonicotinonitrile

Cat. No.: B053515

An In-depth Guide for Researchers and Medicinal Chemists on the Synthesis, Reactivity, and
Application of a Versatile Heterocyclic Building Block.

Abstract

2-Formylisonicotinonitrile, identified by CAS number 116308-38-4, is a strategically
important heterocyclic building block in modern medicinal chemistry. Its pyridine core,
substituted with both an electrophilic aldehyde and a versatile nitrile group, offers dual reactivity
that is highly valuable for the synthesis of complex molecular architectures. This guide provides
a comprehensive technical overview of its physicochemical properties, established synthesis
protocols, characteristic reactivity, and applications in the development of pharmaceutically
relevant compounds. Particular emphasis is placed on its role as a key intermediate, providing
researchers with the foundational knowledge to effectively leverage this compound in drug
discovery and development programs.

Core Molecular Profile

2-Formylisonicotinonitrile, also known as 4-cyanopyridine-2-carboxaldehyde, is a

bifunctional aromatic compound. The pyridine ring, a common scaffold in numerous approved
drugs, imparts favorable pharmacokinetic properties, while the ortho-positioned aldehyde and
para-positioned nitrile groups serve as reactive handles for diverse chemical transformations.

Physicochemical Properties
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A summary of the key physicochemical properties of 2-Formylisonicotinonitrile is presented
below. This data is essential for its handling, reaction setup, and characterization.

Property Value Source(s)
CAS Number 116308-38-4

Molecular Formula C7HaN20

Molecular Weight 132.12 g/mol

Appearance Solid

Purity Typically 295-97%

IUPAC Name 2-formylisonicotinonitrile

4-Cyanopyridine-2-
Synonyms carboxaldehyde, 2- N/A

Formylpyridine-4-carbonitrile

Store under inert atmosphere

Storage
at 2-8°C

Synthesis and Manufacturing

The primary industrial and laboratory-scale synthesis of substituted cyanopyridines relies on
the catalytic ammoxidation of the corresponding methylpyridines (picolines). This methodology
offers a direct and atom-economical route to the nitrile functionality.

Conceptual Synthesis Workflow

The most logical precursor for 2-Formylisonicotinonitrile is 2-methylisonicotinonitrile. The
synthesis involves a selective oxidation of the methyl group to an aldehyde. This transformation
requires careful selection of oxidizing agents to prevent over-oxidation to the corresponding
carboxylic acid.
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Caption: General synthesis workflow for 2-Formylisonicotinonitrile.

Experimental Protocol: Catalytic Oxidation of 2-
Methylisonicotinonitrile

While specific industrial processes are proprietary, a representative laboratory synthesis can be
extrapolated from standard organic chemistry practices for the selective oxidation of benzylic
methyl groups.

Disclaimer: This protocol is illustrative. All laboratory work should be performed by qualified
personnel with appropriate safety measures in place.
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e Reaction Setup: To a solution of 2-methylisonicotinonitrile (1.0 eq) in a suitable solvent such
as dioxane or a mixture of acetic acid and water, add a selective oxidizing agent like
selenium dioxide (SeOz, 1.1 eq).

o Execution: Heat the reaction mixture to reflux (typically 80-100°C) and monitor the reaction
progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry
(GC-MS).

o Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture
to remove selenium byproducts. Neutralize the filtrate with a suitable base (e.g., saturated
sodium bicarbonate solution).

o Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or
dichloromethane (3x).

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa.), filter,
and concentrate under reduced pressure. The crude product can be purified by flash column
chromatography on silica gel or by recrystallization to yield pure 2-Formylisonicotinonitrile.

Chemical Reactivity and Synthetic Utility

The synthetic value of 2-Formylisonicotinonitrile stems from the orthogonal reactivity of its
two functional groups. The aldehyde is a potent electrophile, while the nitrile group can undergo
a variety of transformations including hydrolysis, reduction, or participation in cycloaddition
reactions.

Key Reactions at the Aldehyde Group

The formyl group readily participates in classical carbonyl chemistry, making it an ideal anchor
point for molecular elaboration.

e Reductive Amination: Reaction with a primary or secondary amine in the presence of a
reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)s) to form substituted
aminomethylpyridines. This is a cornerstone reaction in combinatorial chemistry for library
synthesis.
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o Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines, allowing
for the extension of carbon chains.

» Knoevenagel Condensation: Condensation with active methylene compounds (e.g.,
malononitrile, cyanoacetates) to introduce new functionalized side chains.

» Aldol and Related Condensations: Reaction with enolates or other carbon nucleophiles to
form B-hydroxy carbonyl compounds, which can be further elaborated.

Reactants

2-Formylisonicotinonitrile | |+ Amine, H* H7]

]
! Iminium lon Intermediate : e.9., NaBH(OAc)s Substituted Aminomethylpyridine
/l_ _______________________ ]

Primary/Secondary Amine [
(RIR2NH)

Click to download full resolution via product page

Caption: Reductive amination of 2-Formylisonicotinonitrile.

Applications in Drug Discovery

2-Formylisonicotinonitrile serves as a valuable intermediate in the synthesis of bioactive
molecules, particularly in the oncology and inflammation therapeutic areas.[1][2] Its rigid
pyridine core acts as a scaffold to orient pharmacophoric groups in a defined three-dimensional
space, facilitating interaction with biological targets like protein kinases.

Case Study: Intermediate in Kinase Inhibitor Synthesis

Many small molecule kinase inhibitors feature a heterocyclic core.[3] The structure of 2-
Formylisonicotinonitrile makes it an ideal starting material for building inhibitors that target
the ATP-binding site of kinases. For example, it can be used to construct substituted pyridine or
fused-pyridine scaffolds that are central to the activity of numerous inhibitors.
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The aldehyde can be used to link the pyridine core to a hinge-binding motif via reductive
amination, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide to interact
with solvent-exposed regions of the kinase, or it can be used as a synthon for other
heterocyclic rings like triazoles or imidazoles.

Spectroscopic Characterization

Structural verification of 2-Formylisonicotinonitrile is typically achieved through standard
spectroscopic methods. The expected spectral features are outlined below.

'H NMR Spectroscopy

Based on the structure, the proton NMR spectrum is expected to show distinct signals in the
aromatic and aldehyde regions:

» Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of
0 9.9-10.2 ppm.

o Aromatic Protons: Three protons on the pyridine ring, which will appear in the aromatic
region (o 7.5-9.0 ppm). Their specific shifts and coupling patterns (doublets, doublet of
doublets) will depend on the electronic environment and their positions relative to the
nitrogen and the two electron-withdrawing substituents.

3C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework:[4][5]

e Carbonyl Carbon (-CHO): A highly deshielded signal, typically in the range of & 190-200
ppm.

 Nitrile Carbon (-CN): A characteristic signal in the range of  115-125 ppm.

e Aromatic Carbons: Five signals in the aromatic region (6 120-160 ppm), including the carbon
atoms attached to the functional groups.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the key functional groups:
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e C=0 Stretch (Aldehyde): A strong, sharp peak around 1700-1715 cm~1.
e C=N Stretch (Nitrile): A medium, sharp peak around 2220-2240 cm™2.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of 2-
Formylisonicotinonitrile are crucial to ensure safety and maintain product integrity.

Hazard Identification

The compound is classified with several hazard statements, indicating the need for careful

handling.
Hazard Code Statement
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Recommended Precautions

» Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.

o Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.

» Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands and any
exposed skin thoroughly after handling.

o Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place
under an inert atmosphere (e.g., nitrogen or argon).

Conclusion
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2-Formylisonicotinonitrile is a high-value chemical intermediate with significant potential in
organic synthesis and drug discovery. Its bifunctional nature allows for the construction of
diverse and complex molecular libraries. A thorough understanding of its properties, synthesis,
and reactivity, as outlined in this guide, empowers researchers to effectively utilize this versatile
building block in the pursuit of novel therapeutic agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b053515#2-formylisonicotinonitrile-cas-number-
116308-38-4]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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